Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate
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Overview
Description
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate is a chemical compound with the molecular formula C11H14N2O3. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate typically involves the reaction of 4-(aminomethyl)benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their function and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate hydrochloride: A salt form of the compound with similar properties.
Methyl 2-{[4-(aminomethyl)phenyl]formamido}propanoate: A similar compound with a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-[[4-(aminomethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)7-13-11(15)9-4-2-8(6-12)3-5-9/h2-5H,6-7,12H2,1H3,(H,13,15) |
InChI Key |
MHGAXIHKMSJFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
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